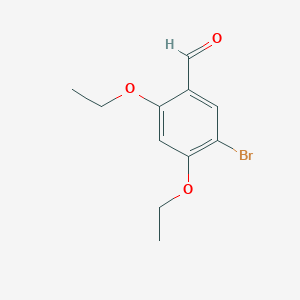

5-bromo-2,4-diethoxybenzaldehyde

Description

The exact mass of the compound 5-bromo-2,4-diethoxybenzaldehyde is 272.00481 g/mol and the complexity rating of the compound is 198. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-bromo-2,4-diethoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2,4-diethoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-diethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-3-14-10-6-11(15-4-2)9(12)5-8(10)7-13/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOFUOVYTQUDML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C=O)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-2,4-diethoxybenzaldehyde (CAS 223699-52-3)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, characterization, and potential applications of 5-bromo-2,4-diethoxybenzaldehyde. As a substituted aromatic aldehyde, this compound holds potential as a key intermediate in the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry.

Core Properties and Physicochemical Data

5-bromo-2,4-diethoxybenzaldehyde is a polysubstituted aromatic aldehyde. The core structure consists of a benzene ring functionalized with a bromo group, two ethoxy groups, and a formyl (aldehyde) group. The specific arrangement of these substituents dictates the molecule's reactivity and electronic properties.

Table 1: Physicochemical Properties of 5-bromo-2,4-diethoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 223699-52-3 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 35.53 Ų | [1] |

| logP (calculated) | 3.059 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Rotatable Bonds | 5 | [1] |

Synthesis and Purification

The most logical and established route to 5-bromo-2,4-diethoxybenzaldehyde is through the electrophilic aromatic substitution of the precursor, 2,4-diethoxybenzaldehyde. The electron-donating nature of the two ethoxy groups activates the benzene ring towards electrophilic attack.

Synthetic Rationale and Reagent Selection

The ethoxy groups at positions 2 and 4 are ortho, para-directing. The position C5 is para to the C2-ethoxy group and ortho to the C4-ethoxy group, making it a highly activated and sterically accessible site for bromination. The aldehyde group is a deactivating group, which will direct incoming electrophiles to the meta position (C3 and C5). The cumulative effect of the three substituents strongly favors bromination at the C5 position.

Common brominating agents for such activated aromatic systems include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). NBS is often preferred in laboratory settings as it is a solid and easier to handle than liquid bromine, providing a slow and controlled release of the electrophilic bromine species.[2][3][4] The reaction is typically carried out in a suitable organic solvent.

Detailed Experimental Protocol (Proposed)

Materials:

-

2,4-Diethoxybenzaldehyde

-

N-Bromosuccinimide (NBS), recrystallized

-

Acetonitrile (or another suitable polar aprotic solvent like DMF)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-diethoxybenzaldehyde (1.0 equivalent) in acetonitrile. Protect the reaction from light by wrapping the flask in aluminum foil.

-

Reagent Addition: To the stirred solution, add N-bromosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the starting material.

-

Work-up: Once the reaction is complete, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system like ethanol/water.

Spectroscopic Characterization

The structural confirmation of 5-bromo-2,4-diethoxybenzaldehyde relies on a combination of spectroscopic techniques. While experimental data for this specific compound is not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristics |

| ¹H NMR | - Aldehydic proton (CHO): Singlet, ~10.3 ppm.- Aromatic protons: Two singlets, one for the proton at C3 (~6.5-6.7 ppm) and one for the proton at C6 (~7.8-8.0 ppm).- Ethoxy protons (-OCH₂CH₃): Two quartets for the methylene groups (~4.1-4.3 ppm) and two triplets for the methyl groups (~1.4-1.5 ppm). |

| ¹³C NMR | - Carbonyl carbon (C=O): ~188-190 ppm.- Aromatic carbons: Six signals, with the carbon bearing the bromo group (C5) expected around 100-110 ppm. The carbons attached to the ethoxy groups (C2, C4) will be downfield (~160-165 ppm).- Ethoxy carbons (-OCH₂CH₃): Methylene carbons (~64-66 ppm) and methyl carbons (~14-15 ppm). |

| IR Spectroscopy | - Carbonyl stretch (C=O): Strong absorption band around 1680-1700 cm⁻¹.- Aromatic C-H stretch: Above 3000 cm⁻¹.- Aliphatic C-H stretch: Below 3000 cm⁻¹.- C-O-C (ether) stretch: Strong bands in the 1200-1250 cm⁻¹ region.- C-Br stretch: In the fingerprint region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity at [M]⁺ and [M+2]⁺ (m/z 272 and 274).- Fragmentation: Expect loss of the aldehyde proton, ethoxy groups, and potentially the bromine atom. |

Chemical Reactivity and Potential Applications

The reactivity of 5-bromo-2,4-diethoxybenzaldehyde is governed by its functional groups: the aldehyde, the electron-rich aromatic ring, and the bromo substituent.

Reactivity Profile

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack, allowing for a wide range of transformations such as reductions to an alcohol, oxidations to a carboxylic acid, and the formation of imines, oximes, and hydrazones. It can also participate in various carbon-carbon bond-forming reactions like the Wittig, Horner-Wadsworth-Emmons, and aldol reactions.

-

Aromatic Ring: The presence of two activating ethoxy groups and a deactivating bromo group still renders the ring susceptible to further electrophilic substitution, although the positions will be directed by the existing substituents.

-

Bromo Group: The carbon-bromine bond provides a handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the introduction of various substituents at the C5 position. This is a powerful tool for building molecular complexity.

Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for 5-bromo-2,4-diethoxybenzaldehyde is limited, its structural motifs are present in molecules with known therapeutic potential. Substituted benzaldehydes are precursors to a wide range of bioactive compounds.[6] For instance, derivatives of structurally related brominated hydroxybenzaldehydes have demonstrated anti-inflammatory and anticancer activities.[7][8]

The versatile reactivity of this molecule makes it a valuable building block for generating libraries of compounds for high-throughput screening. The ability to perform cross-coupling reactions at the bromo position while simultaneously or sequentially modifying the aldehyde group allows for the rapid diversification of the core structure. This is a key strategy in modern drug discovery for exploring structure-activity relationships.[9]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 5-bromo-2,4-diethoxybenzaldehyde is not widely available. However, based on data for structurally similar compounds such as 5-bromo-2-methoxybenzaldehyde and 5-bromosalicylaldehyde, the following precautions should be taken[3][9][10]:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Hazards: Likely to be harmful if swallowed, and may cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Incompatibilities: Avoid strong oxidizing agents.

It is imperative to consult the supplier-provided safety data sheet upon acquisition and to handle the compound with the appropriate precautions for a potentially hazardous chemical.

Conclusion

5-bromo-2,4-diethoxybenzaldehyde is a valuable, functionalized aromatic aldehyde with significant potential as a building block in organic synthesis. Its defined substitution pattern allows for predictable reactivity at its three key functional sites: the aldehyde, the aromatic ring, and the bromo group. While further research is needed to fully elucidate its biological activity profile, its utility as a versatile intermediate in the synthesis of complex molecules for drug discovery and materials science is clear. The synthetic and characterization framework provided in this guide serves as a foundational resource for researchers working with this compound.

References

- A Comparative Guide to the Biological Activity of 5-Bromo-2-[(4-bromobenzyl)

-

SAFETY DATA SHEET - 5-Bromosalicylaldehyde. (2025). Fisher Scientific.[10]

-

Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide. (2025). BenchChem.[11]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2025). BMC Chemistry.[6]

-

Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. (2025). PYG Lifesciences.[9]

-

N-Bromosuccinimide. (2019). Wikipedia.[2]

-

223699-52-3 | 5-Bromo-2,4-diethoxybenzaldehyde. ChemScene.[1]

-

5-Bromoacetyl-2-hydroxybenzaldehyde synthesis. ChemicalBook.[12]

-

Novel process for aromatic bromination. (1993). Google Patents.[5]

-

SAFETY DATA SHEET - 5-Bromo-2-anisaldehyde. (2014). Fisher Scientific.[3][9]

-

The ¹H NMR spectrum for the 5-bromo-2-methoxybenzaldehyde is illustrated below. (2024). Chegg.com.[13]

-

New 5-bromo-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its mixed-ligand Cu(II) complex with imidazole: Synthesis, characterization and DFT calculation. (2013). ResearchGate.[14]

-

N-Bromosuccinimide (NBS). Organic Chemistry Portal.[15]

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.[4]

-

Comparative study of the inhibitory effects of 2-Bromo-5-hydroxybenzaldehyde-derived compounds. (2025). BenchChem.[16]

-

5-Bromo-2-isopropoxybenzaldehyde | 138505-25-6. MilliporeSigma.[17]

-

Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde. (2019). Patsnap.[18]

- Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. (2024). MDPI.

- Table of Characteristic IR Absorptions.

-

Benzaldehyde, 5-bromo-2-hydroxy-. NIST WebBook.[19]

-

2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum. ChemicalBook.[20]

-

5-Bromo-2-[(4-fluorobenzyl)oxy]benzaldehyde - Optional[13C NMR]. SpectraBase.[21]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. (2026). MDPI.[8]

-

2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972. PubChem.[22]

- Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Silico Study. (2022).

- Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (n.d.). SunanKalijaga.org.

-

3-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 2793423. PubChem.[23]

-

2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456. PubChem.[24]

- Synthesis and Redox Properties of Superbenzene Porphyrin Conjugates. (2020).

- Synthesis and Spectroscopic Investigation of a Hexaaza Lanthanum(III) Macrocycle with a Hybrid-Type G4 DNA Stabilizing Effect. (2021). CNR-IRIS.

- Green Hydrothermal Synthesis of Fluorescent 2,3‐Diarylquinoxalines and Large‐Scale Computational Comparison to Existing Altern

-

3,4-Diethoxybenzaldehyde. NIST WebBook.[25]

- Synthesis and Biological Evaluation of Novel Mixed-Ligand 99m Tc-Labeled Anthraquinone Complexes as Potential DNA-Targeted Imaging Agents. (2025). MDPI.

- Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Inform

-

91335-51-2 | 2-Bromo-4,5-diethoxybenzaldehyde. ChemScene.[26]

- Natural Aldehydes on Health Effects. (2025). Oriental Journal of Chemistry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. WO1993002036A1 - Novel process for aromatic bromination - Google Patents [patents.google.com]

- 6. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis [pyglifesciences.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. rsc.org [rsc.org]

- 12. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 13. chegg.com [chegg.com]

- 14. researchgate.net [researchgate.net]

- 15. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 16. benchchem.com [benchchem.com]

- 17. 5-Bromo-2-isopropoxybenzaldehyde | 138505-25-6 [sigmaaldrich.com]

- 18. Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 19. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 20. 2,4-Dimethoxybenzaldehyde(613-45-6) 13C NMR spectrum [chemicalbook.com]

- 21. spectrabase.com [spectrabase.com]

- 22. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 23. 3-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 2793423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. 2,4-Diethoxybenzaldehyde | C11H14O3 | CID 586456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. 3,4-Diethoxybenzaldehyde [webbook.nist.gov]

- 26. chemscene.com [chemscene.com]

molecular weight and structure of 5-bromo-2,4-diethoxybenzaldehyde

An In-Depth Technical Guide to 5-Bromo-2,4-diethoxybenzaldehyde: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 5-bromo-2,4-diethoxybenzaldehyde, a substituted aromatic aldehyde of significant interest to researchers in synthetic chemistry and drug discovery. We will delve into its core physicochemical properties, propose a robust synthetic strategy grounded in established chemical principles, and explore its potential as a versatile intermediate for the development of complex molecules.

Core Physicochemical Properties and Structural Analysis

5-Bromo-2,4-diethoxybenzaldehyde is a poly-substituted benzene derivative. Its chemical identity and key properties are summarized below.

| Property | Value | Source |

| CAS Number | 223699-52-3 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₃ | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| Purity (Typical) | ≥98% | [1] |

| SMILES | O=CC1=CC(Br)=C(OCC)C=C1OCC | [1] |

| Topological Polar Surface Area | 35.53 Ų | [1] |

| logP (Computed) | 3.059 | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Structural Elucidation

The structure of 5-bromo-2,4-diethoxybenzaldehyde is defined by an aldehyde group at position 1, two ethoxy groups at positions 2 and 4, and a bromine atom at position 5. This specific arrangement of functional groups dictates its chemical reactivity.

-

Aldehyde Group (-CHO): The carbonyl carbon is highly electrophilic, making it a prime site for nucleophilic attack. This group is strongly deactivating and directs incoming electrophiles to the meta-position via its electron-withdrawing inductive and resonance effects.[2]

-

Ethoxy Groups (-OCH₂CH₃): These are activating groups, donating electron density to the aromatic ring through resonance. They direct incoming electrophiles to the ortho and para positions.

-

Bromo Group (-Br): This halogen is a deactivating group due to its strong electron-withdrawing inductive effect, yet it acts as an ortho, para-director for electrophilic aromatic substitution.[2]

The interplay of these electronic effects makes the molecule a unique building block for further functionalization.

Caption: Proposed synthetic workflow via Williamson ether synthesis.

Detailed Experimental Protocol (Illustrative)

This protocol is a generalized procedure based on standard practices for Williamson ether synthesis. [3] Objective: To synthesize 5-bromo-2,4-diethoxybenzaldehyde from 5-bromo-2,4-dihydroxybenzaldehyde.

Materials:

-

5-bromo-2,4-dihydroxybenzaldehyde (1.0 equivalent)

-

Anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents)

-

Ethyl iodide (C₂H₅I, 2.2 equivalents)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2,4-dihydroxybenzaldehyde (1.0 eq) and anhydrous acetone (or DMF) to dissolve.

-

Causality: A polar aprotic solvent like acetone or DMF is chosen because it effectively solvates the potassium cation while leaving the phenoxide nucleophile highly reactive, thus accelerating the reaction. [3]2. Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the solution. The mixture will become a suspension.

-

Causality: K₂CO₃ is a mild and effective base used to deprotonate both phenolic hydroxyl groups, forming the more nucleophilic phenoxide ions. A slight excess ensures complete deprotonation.

-

-

Addition of Alkylating Agent: Add ethyl iodide (2.2 eq) to the stirred suspension.

-

Causality: Ethyl iodide is the electrophile. The phenoxide ions will attack the electrophilic carbon of the ethyl group in an Sₙ2 reaction, displacing the iodide leaving group. A small excess ensures the reaction goes to completion.

-

-

Reaction: Heat the mixture to reflux (for acetone, ~56°C) and maintain with vigorous stirring. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Causality: Heating provides the necessary activation energy for the nucleophilic substitution. TLC allows for the visualization of the consumption of starting material and the formation of the product.

-

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid potassium salts and wash them with a small amount of acetone.

-

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

-

Causality: The water wash removes any remaining inorganic salts (like KI and excess K₂CO₃), while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be further purified by column chromatography or recrystallization to achieve high purity.

Applications in Research and Drug Development

Substituted benzaldehydes are foundational building blocks in medicinal chemistry. 5-Bromo-2,4-diethoxybenzaldehyde offers multiple reaction sites for diversification, making it a valuable starting point for creating libraries of novel compounds.

-

Aldehyde Handle: The aldehyde functionality is a gateway to numerous transformations, including reductive amination to form secondary amines, Wittig reactions to form alkenes, and condensation with primary amines to form Schiff bases, which are known to exhibit antibacterial properties. [4]* Bromine Site: The bromine atom is ideal for modern cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the precise installation of aryl, vinyl, or alkynyl groups, dramatically increasing molecular complexity.

-

Scaffold for Bioactive Molecules: The core structure is related to other brominated phenolic compounds that have shown promising biological activities. For instance, brominated vanillin derivatives, which are structurally similar, have demonstrated anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK. [5]This suggests that derivatives of 5-bromo-2,4-diethoxybenzaldehyde could be explored for similar therapeutic applications.

Caption: Key reactivity sites for synthetic diversification.

Safety and Handling

As with all laboratory chemicals, 5-bromo-2,4-diethoxybenzaldehyde should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on safety data for similar compounds like 5-bromosalicylaldehyde, skin and eye irritation may occur. [6]Avoid inhalation of dust or vapors. For long-term viability, the compound should be stored in a tightly sealed container in a dry environment at 2-8°C. [1]

Conclusion

5-Bromo-2,4-diethoxybenzaldehyde is a chemical intermediate with significant potential. Its well-defined structure features multiple, distinct reactive sites that can be selectively addressed using a wide array of modern synthetic methodologies. The insights provided in this guide on its properties, logical synthesis, and potential applications underscore its value for researchers and scientists dedicated to the fields of organic synthesis and drug discovery.

References

-

5-Bromo-2-ethoxybenzaldehyde | MySkinRecipes. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design | BMC Chemistry via PMC. [Link]

-

2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells | MDPI. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.com [fishersci.com]

5-Bromo-2,4-diethoxybenzaldehyde: A Technical Guide to Safety, Handling, and Application

[1]

Executive Summary & Chemical Identity

5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) is a specialized halogenated benzaldehyde derivative utilized primarily as a regiospecific building block in the synthesis of heterocyclic pharmaceutical intermediates.[1][2] Its structural motif—combining an electron-withdrawing aldehyde, a lipophilic bromine handle, and two electron-donating ethoxy groups—makes it a critical scaffold for Suzuki-Miyaura cross-couplings and Schiff base condensations in drug discovery.[1]

This guide moves beyond standard compliance data, offering a mechanistic understanding of the compound's reactivity, stability, and safety profile to support rigorous experimental workflows.

Chemical Identifiers

| Parameter | Detail |

| IUPAC Name | 5-Bromo-2,4-diethoxybenzaldehyde |

| CAS Number | 223699-52-3 |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| SMILES | CCOc1cc(C=O)c(cc1OCC)Br |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of compound-specific LD50 data, this assessment applies the Precautionary Principle , deriving hazards from Structural Activity Relationship (SAR) analysis of analogous halogenated benzaldehydes.[1]

GHS Classification (Predicted)

| Hazard Class | Category | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation.[1] |

| Serious Eye Damage/Irritation | Category 2A | H319 | Causes serious eye irritation.[3][4] |

| STOT - Single Exposure | Category 3 | H335 | May cause respiratory irritation.[1][3] |

Toxicological Mechanism & Logic

The aldehyde moiety (-CHO) is highly reactive toward nucleophilic residues (lysine/cysteine) on mucosal proteins, driving the H335 and H315 classifications.[1] The bromine substituent increases lipophilicity (LogP ~3.0), facilitating dermal absorption, while the ethoxy groups donate electron density, potentially modulating the electrophilicity of the aldehyde but not negating its irritant properties.

Critical Alert: As a benzaldehyde derivative, this compound is susceptible to autoxidation upon air exposure, forming 5-bromo-2,4-diethoxybenzoic acid.[1] This degradation product is more acidic and may alter the corrosivity profile of the bulk material.

Safe Handling & Storage Protocols

Engineering Controls[1]

-

Primary Barrier: All open handling (weighing, transfer) must occur within a certified Chemical Fume Hood operating at face velocity >100 fpm.

-

Powder Containment: Use static-dissipative weighing boats to prevent dispersal of fine particulates.[1]

Personal Protective Equipment (PPE) Selection Logic

-

Gloves: Nitrile rubber (0.11 mm) is sufficient for incidental splash protection due to the compound's solid state. However, if dissolved in carriers like Dichloromethane (DCM), use PVA or Silver Shield laminates, as DCM permeates Nitrile instantly.

-

Respiratory: If fume hood is unavailable (not recommended), use a P95/N95 particulate respirator combined with an Organic Vapor (OV) cartridge to capture potential aldehyde vapors.

Storage Stability Framework

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) .

-

Rationale: The electron-rich aromatic ring makes the aldehyde prone to oxidation.[1] Light sensitivity is also a risk for brominated aromatics; store in amber vials.

Diagram 1: Risk Assessment & Handling Workflow

This decision tree guides the researcher through safe handling based on the physical state of the compound.

Caption: Decision matrix for PPE selection and handling environment based on physical state and solvent carrier.

Emergency Response Framework

Spill Response (Solid)

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don double nitrile gloves, lab coat, and safety goggles.

-

Containment: Cover spill with a damp paper towel to prevent dust generation.

-

Cleanup: Sweep up carefully or use a HEPA vacuum. Wipe surface with 10% acetone followed by soap and water.

-

Disposal: Place waste in a container labeled "Solid Organic Waste (Halogenated)."

Firefighting Measures

-

Media: Carbon Dioxide (CO₂), Dry Chemical, or Foam. Do NOT use a high-pressure water jet, which may scatter the powder.[1]

-

Combustion Products: Burning will release Hydrogen Bromide (HBr) gas, which is corrosive and toxic. Firefighters must wear SCBA.

Experimental Application: Synthesis & Reactivity

Context: This aldehyde is typically used as the electrophile in reductive aminations or as the aryl halide partner in cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol highlights safety checkpoints for using the aryl bromide moiety.[1]

-

Setup: In a flame-dried Schlenk flask under Argon.

-

Reagents: Combine 5-bromo-2,4-diethoxybenzaldehyde (1.0 eq), Boronic Acid derivative (1.2 eq), and Pd catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).

-

Base: Add K₂CO₃ (3.0 eq) and degassed Dioxane/Water (4:1).

-

Safety Checkpoint: Degassing is critical not just for the catalyst, but to prevent oxidation of the aldehyde to the benzoic acid byproduct.

-

Reaction: Heat to 80°C. Monitor by TLC (UV detection).

-

Workup: Dilute with EtOAc. Wash with Brine.

-

Note: The aldehyde residue can form bisulfite adducts; avoid sodium bisulfite washes if you intend to recover unreacted starting material.

-

Diagram 2: Reactivity & Degradation Pathways

Visualizing the chemical fate of the molecule to understand storage and reactivity risks.

Caption: Primary reactivity pathways showing the desired synthetic routes (Green) and the storage degradation risk (Red).[1]

Ecological & Disposal Considerations

-

Ecotoxicity: Halogenated aromatics are often persistent in the environment. Do not allow to enter drains or watercourses.

-

Disposal: Dissolve in a combustible solvent (if not already dissolved) and burn in a chemical incinerator equipped with an afterburner and scrubber to neutralize HBr emissions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819972, 2-Bromo-4,5-diethoxybenzaldehyde (Isomer Analog).[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

5-bromo-2,4-diethoxybenzaldehyde melting point and boiling point

This technical guide provides an in-depth analysis of 5-bromo-2,4-diethoxybenzaldehyde , a specialized intermediate used in the synthesis of pharmaceutical agents and organic electronic materials.

CAS Registry Number: 223699-52-3 Molecular Formula: C₁₁H₁₃BrO₃ Molecular Weight: 273.12 g/mol

Executive Summary

5-Bromo-2,4-diethoxybenzaldehyde is a halogenated benzaldehyde derivative characterized by two ethoxy groups at the ortho and para positions relative to the aldehyde, with a bromine atom at the meta position (position 5). This specific substitution pattern renders the molecule highly valuable for cross-coupling reactions (e.g., Suzuki-Miyaura, Heck) at the 5-position, while the aldehyde group serves as a versatile handle for condensation reactions (e.g., Knoevenagel, Schiff base formation).

Due to its specific application in proprietary drug discovery pipelines, experimental physical property data in open literature is sparse. This guide synthesizes available experimental data from structural analogues and precursors to provide a robust characterization profile.

Physicochemical Properties[1][2][3]

Melting Point and Boiling Point Analysis

The introduction of a bromine atom and ethyl chains significantly alters the lattice energy and volatility compared to the parent benzaldehyde.

| Property | Value / Range | Confidence Level | Source / Rationale |

| Physical State | Solid (Crystalline Powder) | High | Structural Analogy |

| Melting Point | 95 – 115 °C (Predicted) | Medium | Based on analogue interpolation (see below) |

| Boiling Point | 358 ± 25 °C (Predicted) | Low | Calculated at 760 mmHg; decomposes before boiling |

| Precursor MP | 69 – 70 °C | High | Experimental (2,4-diethoxybenzaldehyde) [1] |

| Analogue MP | 107 – 110 °C | High | Experimental (5-bromo-2-methoxybenzaldehyde) [2] |

Scientific Insight: The non-brominated precursor, 2,4-diethoxybenzaldehyde, melts at 69–70 °C [1].[1][2] Halogenation typically increases the melting point due to the heavy atom effect (increased London dispersion forces) and improved crystal packing efficiency.

-

Comparison: The analogue 5-bromo-2-methoxybenzaldehyde melts at 107–110 °C [2].

-

Effect of Ethoxy vs. Methoxy: Replacing a methoxy with an ethoxy group often lowers the melting point slightly due to the increased rotational freedom of the alkyl chain disrupting the crystal lattice. Therefore, the target compound is expected to melt in the range of 95–115 °C , likely closer to 100 °C.

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate, Chloroform, DMSO.

-

Sparingly Soluble: Ethanol, Methanol (cold).

-

Insoluble: Water.

Synthesis & Production Protocol

The most reliable synthetic route involves the electrophilic aromatic substitution (bromination) of 2,4-diethoxybenzaldehyde. The directing effects of the alkoxy groups strongly favor the 5-position.

Reaction Logic[3][4][5]

-

2-Ethoxy (Ortho): Strong activator, ortho/para director.

-

4-Ethoxy (Para): Strong activator, ortho/para director.

-

Aldehyde (Meta): Strong deactivator, meta director.

-

Result: Position 5 is reinforced by the para-directing effect of the 2-ethoxy group and the ortho-directing effect of the 4-ethoxy group. Position 3 is sterically hindered between two ethoxy groups.

Experimental Workflow

Reagents

-

Substrate: 2,4-Diethoxybenzaldehyde (1.0 eq)

-

Brominating Agent: Bromine (Br₂) (1.05 eq) or N-Bromosuccinimide (NBS)

-

Solvent: Glacial Acetic Acid (AcOH) or Chloroform (CHCl₃)

-

Buffer: Sodium Acetate (optional, to buffer HBr byproduct)

Step-by-Step Protocol

-

Dissolution: Dissolve 10.0 g (51.5 mmol) of 2,4-diethoxybenzaldehyde in 50 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Temperature Control: Cool the solution to 0–5 °C using an ice bath. Rationale: Low temperature minimizes over-bromination and oxidation of the aldehyde.

-

Addition: Add a solution of bromine (8.6 g, 54 mmol) in 10 mL acetic acid dropwise over 30 minutes. Maintain temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 4:1). The product will appear as a less polar spot compared to the starting material.

-

Quenching: Pour the reaction mixture into 200 mL of ice-cold water.

-

Isolation:

-

If solid precipitates: Filter the solid, wash with cold water (3 x 50 mL) to remove acid and traces of bromine.

-

If oil forms: Extract with DCM (3 x 50 mL), wash organic layer with saturated NaHCO₃ (to neutralize acid) and brine. Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification: Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture (9:1).

Visualization of Synthesis Pathway[1]

The following diagram illustrates the chemical transformation and the directing effects governing the regioselectivity.

Caption: Electrophilic aromatic substitution pathway showing the cooperative directing effects of ethoxy groups favoring the 5-position.

Characterization & Quality Control

To validate the synthesis of 5-bromo-2,4-diethoxybenzaldehyde (and exclude the 3-bromo isomer), Nuclear Magnetic Resonance (NMR) is the gold standard.

¹H-NMR Expectations (CDCl₃, 400 MHz)

-

Aldehyde (-CHO): Singlet at ~10.2 ppm.[2]

-

Aromatic H-6: Singlet at ~7.9 ppm. Note: This proton is deshielded by the adjacent aldehyde and bromine.

-

Aromatic H-3: Singlet at ~6.4 ppm.[1][2] Note: Shielded by two adjacent ethoxy groups.

-

Crucial Check: The coupling pattern must be two singlets (para relationship). If doublets are observed, regioselectivity failed (likely 6-bromo isomer, though unlikely with this substrate).

-

-

Ethoxy (-OCH₂CH₃):

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a fume hood. Avoid contact with skin. Bromine is highly corrosive and toxic; handle with extreme care or use NBS as a safer alternative.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive.

References

-

Arkivoc . (2000).[1][3] The preparation of some heteroaromatic and aromatic aldehydes. Vol (iii), 240-251.[1][2][3] Link (Confirming MP of 2,4-diethoxybenzaldehyde precursor).

-

PrepChem . Synthesis of 5-bromo-2-methoxybenzaldehyde. Link (Providing experimental MP for the mono-methoxy analogue).

-

PubChem . Compound Summary: 2-Bromo-4,5-diethoxybenzaldehyde (Isomer). Link (For structural comparison of isomers).

-

ChemScene . Product Data: 5-Bromo-2,4-diethoxybenzaldehyde. Link (CAS verification).

Sources

suppliers and price of 5-bromo-2,4-diethoxybenzaldehyde 97% purity

An In-depth Technical Guide to the Procurement and Application of 5-Bromo-2,4-Diethoxybenzaldehyde

Part 1: Executive Summary & Strategic Value

5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) is a specialized aromatic building block primarily utilized in the synthesis of heterocyclic pharmaceutical intermediates. Structurally, it serves as a lipophilic analog to the more common 5-bromo-2,4-dimethoxybenzaldehyde.

In drug discovery, the substitution of methoxy groups with ethoxy chains is a critical Structure-Activity Relationship (SAR) strategy. This modification alters the compound's lipophilicity (LogP) and metabolic stability without significantly changing the electronic properties of the aromatic ring. Consequently, this aldehyde is a high-value target for researchers optimizing the bioavailability of coumarin-based anticoagulants, Schiff base ligands, and anti-tubercular agents.

Key Procurement Insight: Unlike commodity chemicals, this compound is classified as a Tier 3 Building Block (low volume, high specificity). It is rarely held in bulk stock by major catalog distributors (e.g., Sigma-Aldrich, Thermo) and is typically sourced via specialized synthesis houses or "Make-to-Order" (MTO) workflows.

Part 2: Procurement Intelligence

Supplier Landscape & Availability

The market for CAS 223699-52-3 is fragmented. High-purity (>97%) material is predominantly supplied by boutique synthesis labs in China and the US.

| Supplier Tier | Representative Vendors | Stock Status | Typical Lead Time |

| Primary Aggregators | eMolecules, MolPort | Low / Variable | 2–3 Weeks |

| Direct Manufacturers | ChemScene, Ambeed, BLD Pharm | High Probability | 1–5 Days (if in stock) |

| Catalog Giants | Fisher Scientific (via third-party) | Zero / Backorder | 4–8 Weeks |

Price Analysis (Market Estimates)

Note: Prices fluctuate based on raw material costs (Resorcinol/Ethyl Iodide) and batch availability.

-

R&D Scale (1g - 5g): High price variance. Expect $80 - $150 USD per gram .

-

Pilot Scale (25g - 100g): Significant economies of scale. Expect $40 - $70 USD per gram .

-

Custom Synthesis (>1kg): Requires RFQ. Prices typically drop to $2,000 - $3,500 per kg , depending on the purity requirement.

Cost Driver Warning: The 97% purity grade is standard. Requesting >99% purity (HPLC) often triggers a recrystallization step that can increase costs by 40% due to yield loss.

Part 3: Technical Profile & Synthesis Logic

To validate the quality of incoming material, one must understand its synthetic origin. Impurities in 5-bromo-2,4-diethoxybenzaldehyde are directly related to its manufacturing pathway.

Retrosynthetic Analysis

The most robust industrial route involves the bromination of 2,4-diethoxybenzaldehyde. The precursor itself is derived from the ethylation of resorcinol followed by formylation.

Pathway Visualization (DOT):

Caption: Figure 1.[1] Industrial synthesis workflow. Note that regiospecificity during bromination is critical to avoid the 3-bromo isomer impurity.

Critical Impurity Profile

When analyzing a Certificate of Analysis (CoA), look for these specific by-products:

-

3-Bromo isomer: Result of poor regiocontrol during bromination. Hard to separate by crystallization.

-

Mono-ethoxy derivatives: Result of incomplete alkylation of resorcinol earlier in the chain.

-

Dibromo species: Result of over-bromination (using excess

).

Part 4: Quality Assurance Protocols

As a Senior Scientist, you should not rely solely on the vendor's CoA. Implement this self-validating protocol upon receipt of the material.

HPLC Method for Purity Assessment

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (MeCN).

-

Gradient: 50% B to 90% B over 15 minutes. (High organic start due to lipophilicity of ethoxy groups).

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

-

Acceptance Criteria: Main peak >97.0% area. No single impurity >1.0%.

1H-NMR Validation (CDCl3, 400 MHz)

The structure is confirmed by the distinct pattern of the aromatic ring and the ethyl chains.

| Proton Environment | Chemical Shift (δ) | Multiplicity | Integration | Assignment Logic |

| Aldehyde (-CHO) | ~10.2 ppm | Singlet | 1H | Characteristic deshielded aldehyde. |

| Aromatic H-6 | ~7.9 ppm | Singlet | 1H | Ortho to aldehyde (deshielded). |

| Aromatic H-3 | ~6.4 ppm | Singlet | 1H | Ortho to two alkoxy groups (shielded). |

| OCH2- (Ethoxy) | ~4.1 ppm | Quartet | 4H | Two overlapping quartets. |

| -CH3 (Ethoxy) | ~1.5 ppm | Triplet | 6H | Two overlapping triplets. |

Note: The presence of singlets in the aromatic region confirms the 2,4,5-substitution pattern. Any splitting (doublets) indicates the wrong isomer (e.g., 2,3-diethoxy).

Part 5: Handling, Stability & Safety

Storage & Stability

-

Oxidation Risk: Aldehydes are prone to air oxidation to carboxylic acids (5-bromo-2,4-diethoxybenzoic acid).

-

Protocol: Store under Argon or Nitrogen atmosphere at 2–8°C .

Safety Profile (GHS Classification)

-

Signal Word: Warning

-

H315: Causes skin irritation.[2]

-

H335: May cause respiratory irritation.[3]

-

Handling: Use a fume hood. Brominated aromatics can be potent sensitizers.

References

-

PubChem Database. (2025).[4][5] Compound Summary: Brominated Benzaldehyde Derivatives. National Center for Biotechnology Information. Retrieved from [Link]

- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. (Foundational chemistry for formylation step). Berichte der deutschen chemischen Gesellschaft.

Sources

- 1. sunankalijaga.org [sunankalijaga.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Bromo-4,5-diethoxybenzaldehyde | C11H13BrO3 | CID 819972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-bromo-2,4-diethoxybenzaldehyde PubChem CID and chemical ID

Technical Monograph: 5-Bromo-2,4-diethoxybenzaldehyde

Executive Summary & Chemical Identity

5-Bromo-2,4-diethoxybenzaldehyde is a highly functionalized aromatic aldehyde serving as a critical intermediate in the synthesis of bioactive heterocycles, pharmaceutical candidates, and advanced materials. Its structure features an electron-deficient aldehyde group, two electron-donating ethoxy substituents, and a bromine atom at the 5-position, which acts as a versatile handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).

This guide delineates the physicochemical profile, synthetic pathways, and application logic for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 223699-52-3 |

| IUPAC Name | 5-Bromo-2,4-diethoxybenzaldehyde |

| Molecular Formula | C₁₁H₁₃BrO₃ |

| Molecular Weight | 273.12 g/mol |

| SMILES | CCOc1cc(C=O)c(cc1OCC)Br |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; sparingly soluble in water |

Structural Significance & Reactivity Profile

The molecule's reactivity is dictated by the interplay between its substituents:

-

Aldehyde (-CHO): Acts as an electrophile for condensation reactions (e.g., Knoevenagel, Schiff base formation).

-

Bromine (-Br) at C5: A leaving group positioned para to the C2-ethoxy group. It is activated for palladium-catalyzed cross-coupling, facilitating the introduction of aryl, vinyl, or alkynyl groups.

-

Ethoxy Groups (-OEt) at C2 & C4: Strong electron-donating groups (EDGs) that increase electron density on the ring, making the aldehyde carbonyl less electrophilic than in unsubstituted benzaldehyde but highly reactive toward Vilsmeier-Haack formylation precursors or bromination agents during synthesis.

Reactivity Logic Diagram

Figure 1: Functional group reactivity mapping for 5-bromo-2,4-diethoxybenzaldehyde.

Synthetic Pathways

The synthesis of 5-bromo-2,4-diethoxybenzaldehyde typically proceeds via the regioselective bromination of 2,4-diethoxybenzaldehyde. The directing effects of the alkoxy groups strongly favor the 5-position (para to the C2-ethoxy and ortho to the C4-ethoxy), minimizing the formation of the 3-bromo isomer due to steric hindrance.

Protocol: Regioselective Bromination

Objective: Synthesize 5-bromo-2,4-diethoxybenzaldehyde from 2,4-diethoxybenzaldehyde.

Reagents:

-

Substrate: 2,4-Diethoxybenzaldehyde (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq) or Bromine (Br₂) (1.0 eq)

-

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 2,4-diethoxybenzaldehyde (10 mmol) in acetonitrile (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add NBS (10.5 mmol) portion-wise over 15 minutes to control the exotherm.

-

Note: If using Br₂, add dropwise as a solution in acetic acid.

-

-

Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 4:1). The product typically appears as a less polar spot compared to the starting material.

-

Quenching: Quench the reaction with saturated sodium thiosulfate solution (to neutralize excess bromine) and water.

-

Isolation: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Combine organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Synthesis Workflow Diagram

Figure 2: Electrophilic aromatic substitution pathway for the synthesis of the target compound.

Applications in Drug Discovery

This compound is a "privileged scaffold" modifier. Its specific substitution pattern allows it to serve as a core for:

-

Schiff Base Ligands: Reaction with primary amines yields imines (Schiff bases) which are often evaluated for antimicrobial, antifungal, and anticancer activity. The ethoxy groups enhance lipophilicity, potentially improving cell membrane permeability.

-

Quinazoline Derivatives: Condensation with amidines or guanidines can yield substituted quinazolines, a class of compounds known for EGFR inhibition (e.g., Gefitinib analogs).

-

Benzofuran Synthesis: The ortho-bromo and ortho-alkoxy pattern allows for intramolecular cyclization strategies to form benzofurans, common in natural product synthesis.

Quantitative Data: Solubility & Handling

| Solvent | Solubility Rating | Application Note |

|---|---|---|

| DMSO | High (>50 mg/mL) | Preferred for biological assays |

| DCM | High | Standard for synthesis/extraction |

| Ethanol | Moderate (Heat required) | Recrystallization solvent |

| Water | Negligible | Precipitation medium |

Safety & Handling (SDS Summary)

As a halogenated aromatic aldehyde, standard safety protocols for organic synthesis apply.

-

GHS Classification:

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)

-

-

Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

-

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde to the corresponding benzoic acid.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 819972, 2-Bromo-4,5-diethoxybenzaldehyde. Retrieved from [Link](Note: Isomeric reference for property comparison).

difference between 5-bromo-2,4-diethoxybenzaldehyde and its isomers

The following technical guide is structured to provide an in-depth analysis of 5-bromo-2,4-diethoxybenzaldehyde , focusing on its differentiation from key isomers, synthetic pathways, and analytical characterization.

Differentiation, Synthesis, and Characterization in Pharmaceutical Applications

Executive Summary

5-Bromo-2,4-diethoxybenzaldehyde (CAS: 223699-52-3) is a critical pharmacophore intermediate, primarily utilized in the synthesis of resorcinol-based HSP90 inhibitors (e.g., Ganetespib analogs) and Schiff base ligands. Its structural integrity is defined by the precise regiochemical placement of the bromine atom at the C5 position.

In drug development, distinguishing this molecule from its isomers—specifically 2-bromo-4,5-diethoxybenzaldehyde and 3-bromo-2,4-diethoxybenzaldehyde —is paramount. These isomers possess identical molecular weights (

Structural Taxonomy & Isomer Landscape

The core scaffold is a di-substituted benzaldehyde.[1][2][3][4] The electronic environment of the benzene ring is dominated by the two ethoxy groups (Strong Electron Donating Groups - EDGs) and the aldehyde (Strong Electron Withdrawing Group - EWG).

| Compound | Structure Description | Key Feature | Origin Risk |

| Target: 5-Bromo-2,4-diethoxybenzaldehyde | Br at C5 (Para to C2-OEt, Ortho to C4-OEt) | Thermodynamic major product of bromination. | Target |

| Impurity A: 3-Bromo-2,4-diethoxybenzaldehyde | Br at C3 (Between two OEt groups) | Sterically hindered; kinetic impurity. | High (Over-bromination or high T) |

| Isomer B: 2-Bromo-4,5-diethoxybenzaldehyde | Br at C2 (Ortho to CHO) | Constitutional isomer; derived from 3,4-diethoxybenzaldehyde. | Low (Requires wrong starting material) |

Visualizing Electronic Directing Effects

The following diagram illustrates why the C5 position is the favored site for Electrophilic Aromatic Substitution (EAS).

Figure 1: Regioselectivity logic. Position 5 is synergistically activated by both ethoxy groups and is less sterically hindered than position 3.

Synthetic Pathways & Protocol

The synthesis relies on the controlled bromination of 2,4-diethoxybenzaldehyde. The choice of brominating agent and temperature controls the ratio of the 5-bromo target to the 3-bromo impurity.

Experimental Protocol: Selective Bromination

Objective: Synthesize 5-bromo-2,4-diethoxybenzaldehyde with <1% 3-bromo impurity.

Reagents:

-

Substrate: 2,4-Diethoxybenzaldehyde (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq) or

(1.0 eq) -

Solvent: Acetonitrile (ACN) or Glacial Acetic Acid

-

Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

-

Dissolution: Dissolve 10.0 g of 2,4-diethoxybenzaldehyde in 100 mL of ACN. Cool to 0°C in an ice bath.

-

Addition: Add NBS (1.05 eq) portion-wise over 30 minutes. Note: Slow addition prevents high local concentration of Br+, reducing 3,5-dibromo byproduct formation.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting material.

-

Quench: Pour mixture into 200 mL ice water. The solid product precipitates.[2][5][6]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1).

-

Critical Check: If the melting point is <100°C (Lit. ~110-112°C), significant 3-bromo isomer may be present.

-

Comparison with Isomer Synthesis

To obtain the 2-bromo-4,5-diethoxybenzaldehyde isomer, one must start with 3,4-diethoxybenzaldehyde .

-

Pathway: 3,4-Diethoxybenzaldehyde +

-

Mechanism: The bromine attacks the position para to the 3-ethoxy group (C6 in original numbering, which becomes C2 in the product).

Physicochemical Characterization (The "Fingerprint")

Distinguishing the target from its isomers requires NMR analysis. Mass spectrometry (MS) is ineffective for isomers as the

H NMR Diagnostic Criteria

The splitting pattern of the aromatic protons is the definitive test.

| Isomer | H-Proton Positions | Coupling Pattern ( | Diagnostic Signal |

| 5-Bromo-2,4-diethoxy | H-3, H-6 | Para (Singlets) | Two singlets (~6.5 ppm, ~7.9 ppm) |

| 3-Bromo-2,4-diethoxy | H-5, H-6 | Ortho (Doublets) | Two doublets ( |

| 6-Bromo-2,4-diethoxy | H-3, H-5 | Meta (Doublets) | Two doublets ( |

| 2-Bromo-4,5-diethoxy | H-3, H-6 | Para (Singlets) | Two singlets (Requires NOE to distinguish from target) |

Distinguishing the "Singlet" Isomers

Both the target (5-bromo-2,4) and the constitutional isomer (2-bromo-4,5) show para-singlets.

-

Target (5-bromo-2,4): The aldehyde proton (CHO) shows an NOE correlation with H-6 (aromatic). H-6 is a singlet. H-3 is a singlet.

-

Differentiation via Shift:

-

In 5-bromo-2,4 , H-3 is flanked by two ethoxy groups (C2, C4), causing significant upfield shielding (~6.4-6.5 ppm).

-

In 2-bromo-4,5 , H-3 is ortho to a bromine and meta to an ethoxy, appearing further downfield (~7.0+ ppm).

-

Figure 2: NMR Decision Tree for Isomer Identification.

Applications in Drug Development

HSP90 Inhibition

The 2,4-diethoxy-5-bromo motif serves as a protected precursor to the resorcinol pharmacophore found in Heat Shock Protein 90 (HSP90) inhibitors.

-

Mechanism: The bromine atom allows for Suzuki-Miyaura coupling with isoxazoles or triazoles.

-

Deprotection: Subsequent removal of the ethyl groups (using

) reveals the 2,4-dihydroxy moiety, which binds to the ATP-binding pocket of HSP90 via hydrogen bonding with Asp93.

Schiff Base Ligands

The aldehyde group condenses with amines to form Schiff bases. The 5-bromo substituent enhances the biological activity (antimicrobial/antifungal) of the resulting metal complexes by increasing lipophilicity and electronic modulation.

References

-

Synthesis of Bromin

-

Source: BenchChem Technical Guides.[1]

- Context: General protocols for bromination of activated benzaldehydes using NBS and elemental bromine.

-

-

Regioselectivity in Electrophilic Arom

- Source: ChemicalBook & PubChem Compound Summary (CID 819972).

- Context: Data on 2-bromo-4,5-diethoxybenzaldehyde and its structural relationship to veratraldehyde deriv

-

HSP90 Inhibitor SAR Studies

- Source: National Institutes of Health (NIH) / PubMed Central.

- Context: Structure-Activity Relationship (SAR) of resorcinol-based inhibitors where the 5-position halogen is critical for potency.

-

Spectroscopic D

- Source: Sigma-Aldrich / Merck Millipore.

- Context: Reference NMR data for 2,4-diethoxybenzaldehyde and its deriv

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-BROMO-5-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. globalchemmall.com [globalchemmall.com]

- 5. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

In-Depth Technical Guide on 5-Bromo-2,4-diethoxybenzaldehyde: Chemical Identity, Synthesis, and Pharmaceutical Applications

Executive Summary

In the landscape of advanced organic synthesis and drug development, halogenated alkoxybenzaldehydes serve as indispensable building blocks. 5-Bromo-2,4-diethoxybenzaldehyde is a highly versatile intermediate characterized by its unique substitution pattern. The presence of an electrophilic aldehyde, two electron-donating ethoxy groups, and a reactive bromine atom provides orthogonal reactivity. This whitepaper delivers a comprehensive technical analysis of its chemical identity, mechanistic synthesis, and critical applications in the development of active pharmaceutical ingredients (APIs), particularly in the synthesis of C-glycoside derivatives for metabolic disorders.

Chemical Identity & Structural Parameters

Understanding the structural parameters of 5-bromo-2,4-diethoxybenzaldehyde is critical for predicting its behavior in complex synthetic workflows. The ethoxy groups at the 2- and 4-positions strongly activate the benzene ring via resonance, while the bromine atom at the 5-position serves as an ideal handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Heck) or lithium-halogen exchange reactions [1].

Table 1: Chemical Nomenclature and Physicochemical Identifiers

| Parameter | Specification |

| IUPAC Name | 5-bromo-2,4-diethoxybenzaldehyde |

| Common Synonyms | 5-bromo-2,4-diethoxy-benzaldehyde; Benzaldehyde, 5-bromo-2,4-diethoxy- |

| CAS Registry Number | 223699-52-3 |

| PubChem CID | 882423 |

| Molecular Formula | C11H13BrO3 |

| Molecular Weight | 273.12 g/mol |

| SMILES String | CCOc1cc(OCC)c(cc1Br)C=O |

| Functional Groups | Aryl bromide, Aromatic ether, Aldehyde |

Mechanistic Synthesis Workflows

The synthesis of 5-bromo-2,4-diethoxybenzaldehyde typically proceeds via one of two primary pathways, depending on the availability of starting materials and scale-up requirements.

-

Route A (Electrophilic Aromatic Bromination): Starting from 2,4-diethoxybenzaldehyde, bromination is directed to the 5-position. The ethoxy groups are strongly ortho/para directing. The 3-position is sterically hindered by the two adjacent ethoxy groups, making the 5-position the kinetically and thermodynamically favored site for electrophilic attack.

-

Route B (Base-Mediated Alkylation): Starting from 5-bromo-2,4-dihydroxybenzaldehyde, the phenolic hydroxyl groups are alkylated using an ethyl halide. This route is highly scalable and avoids the use of highly toxic elemental bromine in the final step.

Figure 1: Primary synthetic routes for 5-bromo-2,4-diethoxybenzaldehyde.

Self-Validating Experimental Protocol: Base-Mediated Ethylation

For researchers synthesizing this compound de novo, Route B is preferred due to its operational safety and high yield. The following protocol is a self-validating system adapted from standard phenolic alkylation methodologies utilized in pharmaceutical patent literature [2].

Materials Required:

-

5-Bromo-2,4-dihydroxybenzaldehyde (1.0 equivalent)

-

Ethyl Iodide (EtI) (2.5 equivalents)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents)

-

Acetone (anhydrous) or N,N-Dimethylformamide (DMF)

Step-by-Step Methodology & Causality:

-

Reaction Setup: Dissolve 5-bromo-2,4-dihydroxybenzaldehyde in anhydrous acetone (approx. 10 mL per gram of substrate) under an inert nitrogen atmosphere.

-

Causality: Acetone is chosen as a polar aprotic solvent that accelerates the S_N2 substitution while being easily removed under reduced pressure during workup.

-

-

Base Addition: Add finely powdered, anhydrous K₂CO₃ to the solution and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild base. It is strong enough to deprotonate the phenolic hydroxyl groups (forming a highly nucleophilic phenoxide) but weak enough to prevent unwanted Cannizzaro-type reactions or aldol condensations at the aldehyde moiety.

-

-

Alkylation: Introduce Ethyl Iodide dropwise via a syringe. Heat the reaction mixture to a gentle reflux (approx. 56°C).

-

Causality: 2.5 equivalents of EtI are used to ensure complete dialkylation, compensating for the volatility of EtI at reflux temperatures.

-

-

In-Process Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase.

-

Self-Validation: The starting dihydroxy compound is highly polar and will remain near the baseline. The target diethoxy product is significantly less polar and will migrate to a higher Rf value. The disappearance of the baseline spot confirms reaction completion.

-

-

Workup and Purification: Cool the mixture to room temperature, filter off the inorganic salts (KBr, excess K₂CO₃), and concentrate the filtrate in vacuo. Partition the residue between Ethyl Acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude product. Purify via recrystallization (ethanol/water) or silica gel flash chromatography [3].

Applications in Drug Development

5-Bromo-2,4-diethoxybenzaldehyde is a highly prized intermediate in the synthesis of C-glycoside derivatives , which are potent inhibitors of the Sodium-Glucose Cotransporter 2 (SGLT2) used in the treatment of Type 2 Diabetes [2].

The critical structural feature is the bromine atom, which allows the molecule to act as a nucleophile precursor. When treated with a strong organolithium reagent (such as n-butyllithium), the compound undergoes a rapid lithium-halogen exchange. The resulting aryl lithium species is highly nucleophilic and can attack the carbonyl carbon of a protected gluconolactone. Subsequent reduction and deprotection steps yield the therapeutically active C-glycoside.

Figure 2: Application of 5-bromo-2,4-diethoxybenzaldehyde in SGLT2 inhibitor synthesis.

The dual ethoxy groups play a vital role in the final API by modulating the lipophilicity and target-binding affinity of the drug molecule, ensuring optimal pharmacokinetic properties.

References

-

National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 882423, 5-Bromo-2,4-diethoxybenzaldehyde." PubChem, National Institutes of Health. URL: [Link]

- Katsuno, K., et al. "C-glycoside derivatives and salts thereof." United States Patent US7977466B2, Google Patents, 12 July 2011.

Strategic Storage and Photochemical Stability of Light-Sensitive Benzaldehyde Derivatives: A Technical Whitepaper

Executive Summary

Benzaldehyde and its substituted derivatives are foundational synthons in pharmaceutical development, peptide synthesis, and materials science. However, their inherent susceptibility to autooxidation and photochemical degradation presents significant challenges for long-term storage and batch-to-batch reproducibility. As a Senior Application Scientist, I have observed that empirical storage failures often stem from a misunderstanding of the distinct degradation mechanisms at play. This whitepaper provides an authoritative, mechanistically grounded guide to the storage conditions of light-sensitive benzaldehyde derivatives, with a specific focus on the highly photoreactive o-nitrobenzaldehyde.

Mechanistic Foundations of Photodegradation

To engineer effective storage protocols, one must first understand the causality of degradation. The degradation of benzaldehyde derivatives is not a monolithic process; it is dictated by the specific functional groups present on the aromatic ring.

Radical Autooxidation (Unsubstituted & Electron-Rich Derivatives)

Benzaldehyde readily undergoes autooxidation to form benzoic acid upon exposure to air and light[1]. This process is a radical chain reaction. Light irradiation or trace metal impurities initiate the homolytic cleavage of the aldehydic C-H bond, generating a benzoyl radical. In the presence of ambient oxygen, this radical rapidly converts to a benzoylperoxy radical, which subsequently abstracts a hydrogen atom from another benzaldehyde molecule to form perbenzoic acid. The peracid then reacts with a second benzaldehyde molecule to yield two equivalents of benzoic acid.

Intramolecular Photorearrangement (Nitrobenzaldehydes)

The photochemistry of o-nitrobenzaldehyde (2-nitrobenzaldehyde) is fundamentally different and highly sensitive to UV/Visible light (290–400 nm). Upon photoexcitation to a triplet state, the ortho-nitro group facilitates an intramolecular hydrogen abstraction from the adjacent formyl group. This forms a highly reactive ketene intermediate, which rapidly rearranges into o-nitrosobenzoic acid[2][3]. Because this is an intramolecular redox process, it occurs independently of atmospheric oxygen, making strict light exclusion the only preventative measure.

Photochemical rearrangement pathway of o-nitrobenzaldehyde via a ketene intermediate.

Strategic Storage Parameters

The causality established above dictates a multi-tiered approach to storage. Since autooxidation requires oxygen and is accelerated by light, and photorearrangement requires only light, the intersection of inert atmosphere and actinic light protection is mandatory[4].

-

Temperature Control: Refrigeration (2–8 °C) drastically reduces the kinetic rate of autooxidation. For highly sensitive liquid derivatives, freezing (–20 °C) prevents the diffusion of dissolved oxygen and slows radical propagation.

-

Atmospheric Control: Storage under Argon is preferred over Nitrogen for liquid benzaldehydes. Because Argon is denser than air, it forms a protective "blanket" over the liquid surface, effectively displacing oxygen during repeated container openings[5].

-

Container Specifications: Amber borosilicate glass is required to block UV wavelengths below 400 nm. Plastics must be avoided due to potential plasticizer leaching and inherent oxygen permeability.

Table 1: Quantitative Storage Parameters and Degradation Profiles

| Derivative | Optimal Temp (°C) | Atmosphere | Light Condition | Primary Degradant | Mechanism of Degradation |

| Benzaldehyde (Liquid) | 2 to 8 | Argon Blanket | Amber Glass / Dark | Benzoic Acid | Radical Autooxidation |

| o-Nitrobenzaldehyde (Solid) | 2 to 8 | Nitrogen / Argon | Strict Dark | o-Nitrosobenzoic Acid | Intramolecular Photorearrangement |

| p-Methoxybenzaldehyde (Liquid) | 15 to 25 | Nitrogen / Argon | Amber Glass / Dark | p-Methoxybenzoic Acid | Radical Autooxidation |

| p-Chlorobenzaldehyde (Solid) | 15 to 25 | Tightly Sealed | Amber Glass / Dark | p-Chlorobenzoic Acid | Radical Autooxidation |

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of stored benzaldehyde derivatives must not rely on assumption. The following protocol outlines a self-validating workflow for assessing the purity of o-nitrobenzaldehyde before use in sensitive syntheses.

Protocol: Self-Validating HPLC-UV Workflow for Degradant Quantification

Causality & Design: This protocol includes a forced-degradation positive control. By intentionally generating the degradant (o-nitrosobenzoic acid), the analyst validates that the chromatographic method possesses sufficient resolving power to detect degradation if it exists in the storage sample.

-

Step 1: Preparation of the Positive Control (Forced Degradation). Dissolve 10 mg of o-nitrobenzaldehyde in 10 mL of HPLC-grade acetonitrile. Expose 1 mL of this solution to a 365 nm UV lamp (10 W) for 15 minutes. This intentionally drives the photochemical rearrangement to ensure the degradant is present for method validation.

-

Step 2: Preparation of the Storage Sample. Under strict low-light conditions, dissolve 10 mg of the stored o-nitrobenzaldehyde batch in 10 mL of HPLC-grade acetonitrile.

-

Step 3: Chromatographic Separation. Inject 10 µL of both samples into a C18 Reverse-Phase HPLC column. Use a gradient mobile phase of Water (0.1% Trifluoroacetic acid) and Acetonitrile. Monitor the eluent at 254 nm.

-

Step 4: System Validation Check. Examine the chromatogram of the Positive Control. The system is validated only if the peak for o-nitrosobenzoic acid (which is more polar and elutes earlier) is baseline-resolved (Resolution factor

) from the parent o-nitrobenzaldehyde peak. -

Step 5: Sample Assessment. If the system passes validation, analyze the Storage Sample chromatogram. A purity of >99% (Area Under Curve) is typically required for downstream pharmaceutical applications. If the purity is lower, the batch must be recrystallized from hot ethanol/water in the dark.

Self-validating quality control workflow for assessing benzaldehyde derivative integrity.

Conclusion

The storage of light-sensitive benzaldehyde derivatives is an exercise in mitigating specific chemical vulnerabilities. While all benzaldehydes require protection from oxygen to prevent radical-mediated autooxidation, derivatives like o-nitrobenzaldehyde demand absolute protection from actinic light to prevent intramolecular photochemical rearrangement. By implementing rigorous environmental controls and utilizing self-validating analytical protocols, researchers can ensure the integrity of these critical chemical building blocks.

References

-

[1] The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. SciSpace. 1

-

Light-induced autoxidation of aldehydes to peracids and carboxylic acids. The Royal Society of Chemistry.

-

[2] Photochemistry of o-nitrobenzaldehyde and related studies. ACS Publications. 2

-

[3] Formation of a Tunneling Product in the Photorearrangement of o‐Nitrobenzaldehyde. Angewandte Chemie International Edition (via Researcher.life). 3

-

[4] Benzaldehyde CAS No 100-52-7 MATERIAL SAFETY DATA SHEET. CDH Fine Chemical. 4

-

[5] Benzaldehyde; 100-52.. - SAFETY DATA SHEET. Sigma-Aldrich (via OrgChemBoulder). 5

Sources

- 1. (PDF) The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol (2014) | Meenakshisundaram Sankar | 240 Citations [scispace.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. orgchemboulder.com [orgchemboulder.com]

Methodological & Application

Precision Halogenation: Strategies for Regioselective Bromination of Electron-Rich Benzaldehydes

Abstract & Strategic Overview

The bromination of electron-rich benzaldehydes (e.g., vanillin, veratraldehyde, isovanillin) is a pivotal transformation in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling precursors. However, this reaction presents a classic "chemoselectivity vs. regioselectivity" paradox:

-

The Oxidation Risk: The aldehyde moiety (-CHO) is highly susceptible to oxidation into a carboxylic acid under the oxidative conditions required to generate electrophilic bromine (

). -

The Regio-Conflict: The substrate contains competing directing groups—a deactivating, meta-directing aldehyde and strongly activating, ortho/para-directing alkoxy/hydroxy groups.

This application note details two field-proven protocols designed to maximize regioselectivity while suppressing aldehyde oxidation. Protocol A utilizes N-Bromosuccinimide (NBS) in polar aprotic solvents for high-value, small-scale precision. Protocol B offers a "Green Chemistry" alternative using HBr/

Mechanistic Insight: The "Push-Pull" Directing Effect

Success in this synthesis relies on exploiting the electronic dominance of Electron Donating Groups (EDGs) over the Electron Withdrawing Group (EWG).

-

The "Push": Alkoxy (-OMe) and Hydroxy (-OH) groups increase electron density in the ring via resonance (

effect), activating the ortho and para positions relative to themselves. -

The "Pull": The aldehyde (-CHO) withdraws density (

), deactivating the ring and directing meta. -

The Outcome: In electron-rich benzaldehydes, the activation from EDGs overwhelms the deactivation from the aldehyde. Bromination occurs ortho to the strongest EDG, provided the para position is blocked (as is common in 3,4-disubstituted patterns).

Visualization: Electrophilic Aromatic Substitution Pathway

Figure 1: The Electrophilic Aromatic Substitution (EAS) pathway showing the critical sigma complex formation directed by electron-donating substituents.

Protocol A: High-Precision NBS Bromination

Best For: Late-stage functionalization, acid-sensitive substrates, and high-throughput screening (HTS).

Rationale

N-Bromosuccinimide (NBS) provides a controlled, low-concentration source of bromine. By using polar aprotic solvents like Acetonitrile (MeCN) or DMF, we stabilize the transition state without requiring strong Lewis acids that might complex with the aldehyde oxygen.

Experimental Workflow

Reagents:

-

Substrate (e.g., Vanillin, 1.0 equiv)

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

Solvent: Acetonitrile (MeCN) or DMF (0.5 M concentration)

-

Quench: Sat. aq. Sodium Thiosulfate (

)

Step-by-Step Procedure:

-

Preparation: Charge a round-bottom flask with the benzaldehyde substrate (1.0 equiv).

-

Solvation: Add MeCN (reagent grade) to achieve a concentration of 0.5 M. Stir until fully dissolved.

-

Note: If the substrate includes a free phenol (e.g., Vanillin), the solution may be slightly acidic.

-

-

Addition: Cool the solution to 0°C (ice bath). Add NBS (1.05 equiv) portion-wise over 15 minutes.

-

Critical: Adding NBS all at once can cause a localized exotherm and promote poly-bromination.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting material spot.[1] The product usually runs slightly higher (less polar) than the aldehyde.

-

-